![molecular formula C26H20N4O5 B2647601 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1207032-35-6](/img/no-structure.png)

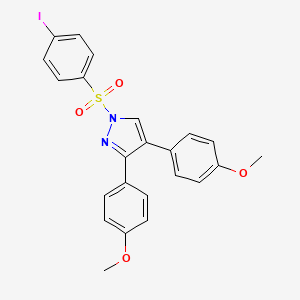

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

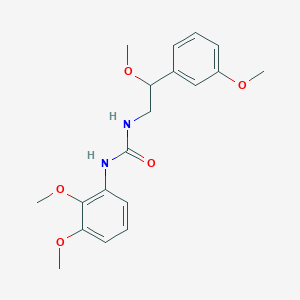

The compound is a complex organic molecule with multiple functional groups, including a benzodioxole, an oxadiazole, and a quinazolinedione. These groups are common in many pharmaceuticals and could suggest a potential biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the compound’s chemical properties and potential biological activity .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the chemical reactions this compound might undergo. The presence of multiple functional groups suggests that it could participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple heterocyclic rings and functional groups would likely make it a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity Evaluation

Synthesis and Anticancer Potential

A study focused on the synthesis of novel quinazolinone derivatives, including compounds with a structure similar to the specified chemical, demonstrating their potential as anticancer agents. These compounds were synthesized and evaluated for their cytotoxic activity against cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The synthesized compounds showed significant cytotoxic activity, highlighting their potential in anticancer drug development (Poorirani et al., 2018).

Antimicrobial Activity

Another research area involves the synthesis of quinazolinone derivatives for evaluating their antimicrobial activity. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi, showing promising results in inhibiting microbial growth. This suggests their potential application in developing new antimicrobial agents (Abu‐Hashem, 2018).

Novel Synthetic Approaches

Research has also been conducted on developing novel synthetic routes for quinazoline derivatives, providing efficient and eco-friendly methods for their production. These studies not only offer new pathways for synthesizing such compounds but also contribute to the broader field of green chemistry (Rasal & Yadav, 2016).

Safety and Hazards

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione, which is synthesized from commercially available starting materials. The second intermediate is 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine, which is also synthesized from commercially available starting materials. These two intermediates are then coupled using standard coupling reagents to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "3,4-methylenedioxyaniline", "2-chloro-4,6-dimethoxy-1,3,5-triazine", "3,4-dimethylphenylhydrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium azide", "sulfuric acid", "sodium nitrite", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "dichloromethane", "tetrahydrofuran", "water" ], "Reaction": [ "Synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione:", "Step 1: Condensation of 2-hydroxybenzaldehyde and 3,4-methylenedioxyaniline in ethanol with sulfuric acid as a catalyst to form 3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione.", "Step 2: Reduction of 3-(1,3-benzodioxol-5-ylmethyl)quinazoline-2,4(1H,3H)-dione with sodium borohydride in ethanol to form 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione.", "Step 3: Conversion of 3-(1,3-benzodioxol-5-ylmethyl)-7-hydroxyquinazoline-2,4(1H,3H)-dione to 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione by reaction with ethyl acetoacetate and sodium ethoxide in ethanol.", "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine:", "Step 1: Synthesis of 3,4-dimethylphenylhydrazine by reaction of 3,4-dimethylbenzenediazonium chloride with sodium nitrite and sodium bicarbonate in water.", "Step 2: Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid by reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate and acetic anhydride in dichloromethane.", "Step 3: Conversion of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-carboxylic acid to 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine by reaction with thionyl chloride in tetrahydrofuran.", "Coupling of intermediates to form final product:", "Step 1: Activation of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-amine with 2-chloro-4,6-dimethoxy-1,3,5-triazine and triethylamine in dichloromethane.", "Step 2: Addition of 3-(1,3-benzodioxol-5-ylmethyl)-7-aminoquinazoline-2,4(1H,3H)-dione to the reaction mixture and stirring at room temperature for several hours.", "Step 3: Workup of the reaction mixture by extraction with dichloromethane and purification of the crude product by column chromatography to yield the final product." ] } | |

Número CAS |

1207032-35-6 |

Nombre del producto |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C26H20N4O5 |

Peso molecular |

468.469 |

Nombre IUPAC |

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C26H20N4O5/c1-14-3-5-17(9-15(14)2)23-28-24(35-29-23)18-6-7-19-20(11-18)27-26(32)30(25(19)31)12-16-4-8-21-22(10-16)34-13-33-21/h3-11H,12-13H2,1-2H3,(H,27,32) |

Clave InChI |

BMVVRLUKAKXBEE-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-Methyl-3,4-dihydro-2H-quinolin-4-yl)methyl]prop-2-enamide](/img/structure/B2647523.png)

![tert-Butyl 6-methoxy-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B2647524.png)

![N-(4-fluorophenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2647527.png)

![[(7-Chloroquinolin-4-yl)amino]thiourea](/img/structure/B2647528.png)

![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2647529.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2647537.png)

![N-(thiophen-2-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2647540.png)

![3-(tert-butyl)-3,6-dimethyl-2,3-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2647541.png)